molecular formula C21H18N2O2S B2906021 (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide CAS No. 959747-15-0

(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide

Cat. No.: B2906021
CAS No.: 959747-15-0
M. Wt: 362.45
InChI Key: UACDBUJPLYNDQM-DQRAZIAOSA-N
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Description

(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide is a complex organic compound that features a benzo[d]thiazole moiety linked to a naphthamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide typically involves the reaction of 3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-amine with 1-naphthoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide is used as a building block for synthesizing more complex molecules.

Biology and Medicine

The compound has shown promise in biological and medicinal research due to its potential bioactivity. It is being investigated for its antimicrobial and anticancer properties. Studies have shown that derivatives of benzo[d]thiazole exhibit significant antibacterial activity, making this compound a candidate for developing new antibiotics .

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the function of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole: A simpler structure that serves as a core for many bioactive compounds.

    Naphthamide: Another related compound with a naphthalene core linked to an amide group.

Uniqueness

(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide is unique due to its combined benzo[d]thiazole and naphthamide structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-25-14-13-23-18-11-4-5-12-19(18)26-21(23)22-20(24)17-10-6-8-15-7-2-3-9-16(15)17/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACDBUJPLYNDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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